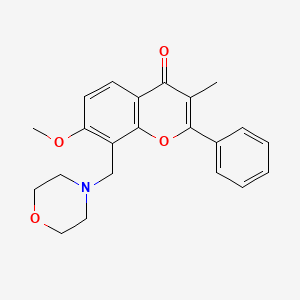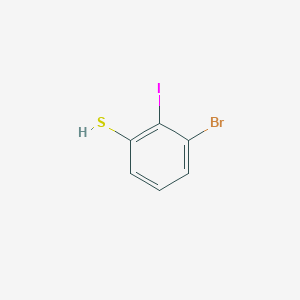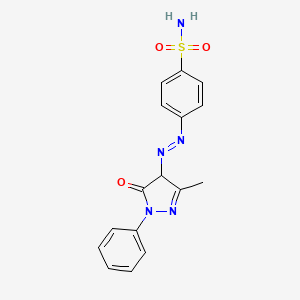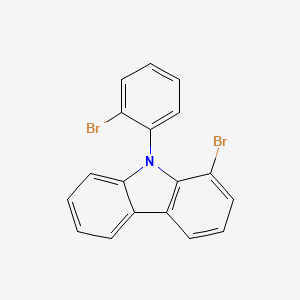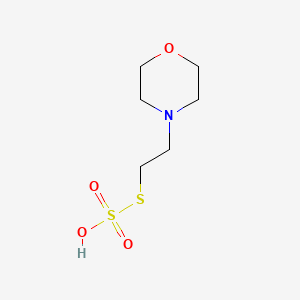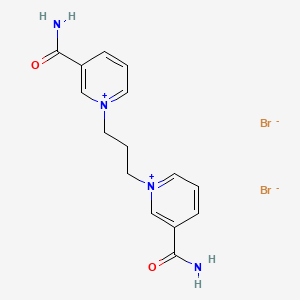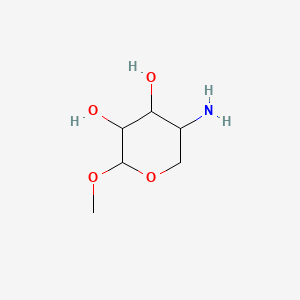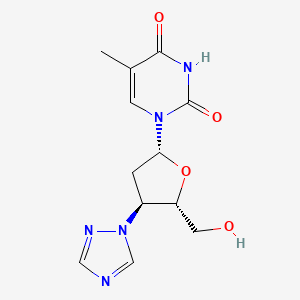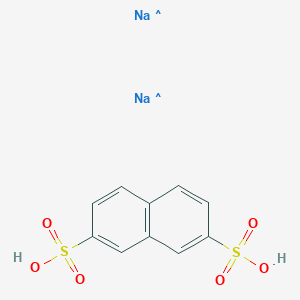
2,7-Naphthalene disulfonic acid,sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Naphthalene disulfonic acid, sodium salt is an organic compound with the molecular formula C10H6Na2O6S2. It is a white to light yellow crystalline powder that is soluble in water but insoluble in organic solvents . This compound is widely used in various industrial applications, including the production of dyes and pigments, as well as in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalene disulfonic acid, sodium salt typically involves the sulfonation of naphthalene. One common method includes the following steps :
Sulfonation: Naphthalene is sulfonated using fuming sulfuric acid to produce 2,7-naphthalene disulfonic acid.
Neutralization: The resulting disulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of 2,7-Naphthalene disulfonic acid, sodium salt can be optimized by using reaction mother liquor of 2-naphthalene sulfonic acid. This method involves heating the mother liquor, evaporating under reduced pressure, and adding fuming sulfuric acid while maintaining specific temperature conditions . This process reduces raw material consumption and minimizes environmental pollution.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Naphthalene disulfonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene derivatives with fewer sulfonic groups.
Substitution: The compound can undergo substitution reactions where the sulfonic groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Products include higher oxidation state sulfonic acids.
Reduction: Reduced naphthalene derivatives.
Substitution: Naphthalene derivatives with different functional groups replacing the sulfonic groups.
Aplicaciones Científicas De Investigación
2,7-Naphthalene disulfonic acid, sodium salt has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in various biochemical assays and as a reagent in analytical chemistry.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2,7-Naphthalene disulfonic acid, sodium salt involves its ability to act as a strong acid and a good leaving group in chemical reactions. The sulfonic acid groups can participate in various chemical transformations, making the compound a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Naphthalene disulfonic acid, sodium salt
- 2,6-Naphthalene disulfonic acid, sodium salt
- 1,3,6-Trisulfonic acid, sodium salt
Uniqueness
2,7-Naphthalene disulfonic acid, sodium salt is unique due to its specific sulfonation pattern, which imparts distinct chemical properties and reactivity compared to other naphthalene disulfonic acids. This makes it particularly useful in the synthesis of certain dyes and pigments that require this specific structural configuration .
Propiedades
Fórmula molecular |
C10H8Na2O6S2 |
|---|---|
Peso molecular |
334.3 g/mol |
InChI |
InChI=1S/C10H8O6S2.2Na/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;;/h1-6H,(H,11,12,13)(H,14,15,16);; |
Clave InChI |
JJOJKAYBTLJYCF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



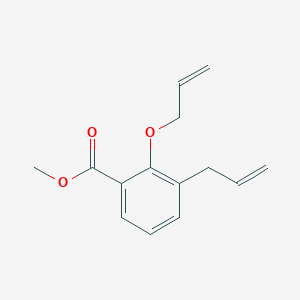
![Methyl 2-((2R,4aS,6S,7R,8S,8aS)-7,8-bis((tert-butyldimethylsilyl)oxy)-6-((S,E)-1-((tert-butyldimethylsilyl)oxy)-3-(trimethylsilyl)allyl)octahydropyrano[3,2-b]pyran-2-yl)acetate](/img/structure/B15196867.png)
![4-[Bis(2-chloroethyl)amino]phenyl thiocyanate](/img/structure/B15196872.png)

